molecular formula C10H14Br2 B13834536 Rel-(1s,3R,4r,5S,7r)-1,4-dibromoadamantane CAS No. 39646-73-6

Rel-(1s,3R,4r,5S,7r)-1,4-dibromoadamantane

Katalognummer: B13834536
CAS-Nummer: 39646-73-6
Molekulargewicht: 294.03 g/mol
InChI-Schlüssel: BPJZBMGMBABTDL-ALPUWHEMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dibromoadamantane is an organic compound with the molecular formula C10H14Br2. It belongs to the adamantane family, which is characterized by a highly symmetrical, cage-like structure.

Vorbereitungsmethoden

1,4-Dibromoadamantane can be synthesized through several methods. One common approach involves the bromination of adamantane using bromine in the presence of a catalyst such as anhydrous ferric chloride or anhydrous ferric bromide . The reaction typically proceeds under controlled conditions to ensure the selective formation of the 1,4-dibromo derivative.

Industrial production methods for 1,4-dibromoadamantane often involve large-scale bromination processes, where adamantane is reacted with bromine in a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and purity .

Wirkmechanismus

The mechanism of action of 1,4-dibromoadamantane in chemical reactions typically involves the formation of reactive intermediates, such as carbenium ions or radicals, which then undergo further transformations. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

1,4-Dibromoadamantane can be compared with other similar compounds, such as 1,3-dibromoadamantane and 1,2-dibromoadamantane. These compounds share the adamantane core structure but differ in the positions of the bromine atoms. The unique positioning of the bromine atoms in 1,4-dibromoadamantane imparts distinct reactivity and properties compared to its isomers .

Similar compounds include:

Eigenschaften

CAS-Nummer

39646-73-6

Molekularformel

C10H14Br2

Molekulargewicht

294.03 g/mol

IUPAC-Name

(3R,5S)-1,4-dibromoadamantane

InChI

InChI=1S/C10H14Br2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9H,1-5H2/t6?,7-,8+,9?,10?

InChI-Schlüssel

BPJZBMGMBABTDL-ALPUWHEMSA-N

Isomerische SMILES

C1[C@@H]2CC3(C[C@@H](C2Br)CC1C3)Br

Kanonische SMILES

C1C2CC3CC(C2)(CC1C3Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.